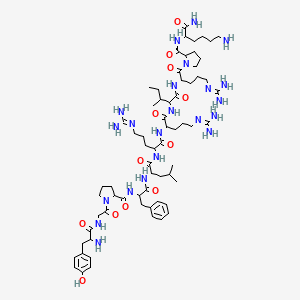
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine: is a chemical compound that features a piperidine ring attached to a glucopyranosyl moiety, which is further acetylated at the 3, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine typically involves the acetylation of a glucopyranosyl derivative followed by its reaction with piperidine. One common method involves the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide, which is reacted with piperidine under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated glucopyranosyl piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products:
Hydrolysis: Deacetylated glucopyranosyl piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is used as an intermediate in the synthesis of more complex molecules. Its acetylated glucopyranosyl moiety makes it a valuable building block in carbohydrate chemistry .
Biology and Medicine: Its glucopyranosyl moiety can enhance the solubility and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of various bioactive molecules .
Mécanisme D'action
The mechanism of action of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine largely depends on its specific application. In medicinal chemistry, the glucopyranosyl moiety can interact with biological targets, such as enzymes or receptors, enhancing the compound’s efficacy and selectivity. The piperidine ring can also contribute to the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thioureas: These compounds contain a thiourea group instead of a piperidine ring and have shown potential anticancer activity.
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thiosemicarbazones: These compounds have been evaluated for their antibacterial and antifungal activities.
Uniqueness: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is unique due to its combination of a piperidine ring and an acetylated glucopyranosyl moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry and biology .
Propriétés
Formule moléculaire |
C17H27NO8 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |
Clé InChI |
BRDQWGWKVQRHOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)

![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)


![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)


![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
